3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound characterized by its unique structure, which includes an aniline group, a cyclohexyl ring, a methyl group, and a sulfanylidene oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves multiple steps, starting with the preparation of the oxazolidinone core One common method involves the reaction of aniline with cyclohexyl isocyanate to form the corresponding urea derivative This intermediate is then cyclized under acidic conditions to yield the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological macromolecules, while the oxazolidinone ring can interact with enzymes or receptors. The sulfanylidene group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one
- 3-Anilino-5-cyclohexyl-2-thioxo-1,3-oxazolidin-4-one
Uniqueness
3-Anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents, leading to variations in reactivity and application potential.
Properties
CAS No. |
88051-79-0 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-anilino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C16H20N2O2S/c1-16(12-8-4-2-5-9-12)14(19)18(15(21)20-16)17-13-10-6-3-7-11-13/h3,6-7,10-12,17H,2,4-5,8-9H2,1H3 |
InChI Key |
HQFDUPWQXSPQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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